molecular formula C8H13N3S2 B1348867 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol CAS No. 68161-70-6

5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol

Cat. No.: B1348867
CAS No.: 68161-70-6
M. Wt: 215.3 g/mol
InChI Key: JOPULZODGGQCOM-UHFFFAOYSA-N
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Description

Historical Context of Thiadiazole Research

The exploration of thiadiazoles began in the late 19th century with Fischer’s initial synthesis of the parent 1,3,4-thiadiazole in 1882. However, the structural elucidation and synthetic methodologies for these compounds advanced significantly in the mid-20th century. Freund and Kuh’s work in 1956 established reliable cyclization techniques using thiosemicarbazides, which remain foundational in thiadiazole chemistry. The discovery of bioactive thiadiazole derivatives, such as acetazolamide (a carbonic anhydrase inhibitor), further propelled interest in this heterocycle.

5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol emerged as part of efforts to optimize thiadiazole-based pharmacophores. Early synthetic routes involved the reaction of cyclohexylamine with thiosemicarbazide derivatives, followed by oxidative cyclization under acidic conditions. These methods were refined to improve yields and regioselectivity, particularly for amino- and thiol-substituted variants.

Position within the Heterocyclic Chemistry Framework

The 1,3,4-thiadiazole ring system belongs to a class of nitrogen-sulfur heterocycles characterized by high aromaticity and thermodynamic stability. Its electronic structure allows for both nucleophilic and electrophilic substitutions, enabling functionalization at multiple positions. The substitution pattern of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol confers distinct properties:

  • Cyclohexylamino Group : Enhances lipophilicity, improving membrane permeability and bioavailability.
  • Thiol (-SH) Group : Participates in hydrogen bonding and disulfide bridge formation, critical for protein binding and catalytic activity.

Table 1 : Key Structural and Electronic Features of 5-Cyclohexylamino-1,3,4-Thiadiazole-2-Thiol

Property Description
Aromatic System Planar 1,3,4-thiadiazole ring with delocalized π-electrons
Substituent Effects Cyclohexylamino (electron-donating), thiol (nucleophilic)
Tautomerism Thione-thiol tautomerism observed in solution phase

This structural duality enables interactions with biological targets such as enzymes and nucleic acids, as demonstrated in antifungal and anticonvulsant studies.

Significance in Academic and Industrial Research

Pharmacological Applications

  • Anticonvulsant Activity :
    Derivatives of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol exhibit potent anticonvulsant effects in rodent models. In pentylenetetrazole (PTZ)-induced seizures, ED₅₀ values as low as 18.75 mg/kg were reported, attributed to GABAergic modulation.

  • Antifungal Activity :
    The compound inhibits ergosterol biosynthesis in Candida species by targeting 14-α-sterol demethylase. Docking studies reveal strong binding affinity (-9.2 kcal/mol) to the enzyme’s active site, correlating with MIC values of 8–16 µg/mL.

  • Antimicrobial Properties :
    Structural analogs demonstrate broad-spectrum activity against Gram-positive (Staphylococcus epidermidis) and Gram-negative (Klebsiella pneumoniae) bacteria, with IC₅₀ values <50 µM.

Table 2 : Selected Pharmacological Data for 5-Cyclohexylamino-1,3,4-Thiadiazole-2-Thiol Derivatives

Activity Model System Key Finding Source
Anticonvulsant PTZ-induced seizures ED₅₀ = 18.75 mg/kg
Antifungal Candida albicans MIC = 8 µg/mL; Ergosterol inhibition ≥80%
Antibacterial Klebsiella pneumoniae IC₅₀ = 42 µM

Materials Science Applications

The thiol group facilitates surface functionalization in nanomaterials, while the heterocyclic core contributes to corrosion inhibition in industrial coatings. Computational studies predict a corrosion inhibition efficiency of >85% for steel substrates in acidic environments.

Properties

IUPAC Name

5-(cyclohexylamino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPULZODGGQCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351747
Record name 5-cyclohexylamino-[1,3,4]thiadiazole-2-thiol
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Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68161-70-6
Record name 68161-70-6
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Record name 5-cyclohexylamino-[1,3,4]thiadiazole-2-thiol
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Record name 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol
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Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents at the 2- and 5-positions. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol and Analogues

Compound Name Substituent at Position 5 Key Properties/Activities References
This compound Cyclohexylamino High lipophilicity (logP ~3.2), potential anticonvulsant/antiproliferative activity
5-(2-Methyl-cyclohexylamino)-[1,3,4]thiadiazole-2-thiol 2-Methyl-cyclohexylamino Increased steric hindrance; reduced solubility compared to unsubstituted cyclohexylamino
5-[(4-Arylidine)amino]-[1,3,4]thiadiazole-2-thiol Arylidine Extended π-conjugation; moderate cytotoxic activity (IC₅₀: 12–45 μM in cancer cell lines)
5-Amino-1,3,4-thiadiazole-2-thiol Amino (-NH₂) High reactivity for alkylation/glycosylation; antioxidant activity (EC₅₀: 0.8–1.2 mM)
5-R-Carbonylamino-1,3,4-thiadiazole-2-thiol Carbonylamino (-NH-COR) Enhanced hydrogen bonding; antiproliferative activity (IC₅₀: 8–30 μM in leukemia cells)
5-[(Cyclopropylmethyl)amino]-1,3,4-thiadiazole-2-thiol Cyclopropylmethylamino Improved metabolic stability; anticonvulsant activity in rodent models

Physicochemical Properties

  • Lipophilicity: The cyclohexyl group in 5-cyclohexylamino derivatives increases logP values (~3.2) compared to polar substituents like carbonylamino (logP ~1.5) or glycosyl (logP ~-0.3) .
  • Solubility: Arylidine-substituted derivatives exhibit lower aqueous solubility (<0.1 mg/mL) due to planar aromatic groups, while amino or glycosyl derivatives show higher solubility (>5 mg/mL) .

Biological Activity

5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuropharmacological effects.

Chemical Structure and Properties

The chemical formula of this compound is C8_8H13_{13}N3_3S2_2. The structure features a thiadiazole ring with an amino group and a cyclohexyl substituent, which may influence its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study highlighted that various 1,3,4-thiadiazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds featuring the thiadiazole moiety showed minimum inhibitory concentrations (MICs) lower than standard antibiotics such as streptomycin and fluconazole .

CompoundMIC (μg/mL)Activity Type
This compound32.6Antibacterial
5-(p-nitroaniline derivative)15.0Antibacterial

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies. In vitro assays indicated that some derivatives could inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory Effects

Thiadiazole derivatives have also been studied for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses. This activity is crucial for developing new anti-inflammatory drugs .

Neuropharmacological Effects

The neuropharmacological activity of this compound has been particularly noteworthy. Studies have shown that this compound exhibits antidepressant-like effects in animal models. For example, it was found to significantly reduce immobility time in forced swim tests compared to standard antidepressants like imipramine .

Case Studies

  • Antidepressant Activity : A study synthesized several imine derivatives from 5-amino-1,3,4-thiadiazole-2-thiol and tested their antidepressant activity against imipramine. Two specific compounds showed a decrease in immobility time by approximately 77% compared to imipramine .
  • Anticonvulsant Activity : Another study evaluated the anticonvulsant potential using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The results indicated that certain derivatives provided significant protection against seizures without exhibiting toxicity .

The biological activity of this compound can be attributed to its ability to:

  • Interact with Enzymes : It may inhibit enzymes involved in various metabolic pathways.
  • Modulate Receptors : The compound can interact with neurotransmitter receptors influencing mood and behavior.
  • Induce Apoptosis : It can trigger apoptotic pathways in cancer cells leading to cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-cyclohexylamino-[1,3,4]thiadiazole-2-thiol, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, acylation of 5-amino-[1,3,4]thiadiazole-2-thiol with cyclohexyl halides under EDC/HOBt coupling conditions is a common approach. However, intermediate dimerization to disulfides can occur, requiring reduction steps to isolate the monomeric thiol . Copper-catalyzed cross-coupling with cyclohexylthiol and halogenated thiadiazole derivatives (e.g., at 70°C) is another viable route, yielding ~75–85% purity .
  • Critical Parameters : Temperature control (60–80°C), solvent choice (ethanol or DMF), and catalyst loading (e.g., CuI) are critical to minimize side reactions like oxidation or dimerization .

Q. What characterization techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology : Use a combination of:

  • 1H-NMR : To confirm cyclohexylamino substitution (δ 1.2–2.0 ppm for cyclohexyl protons) and thiol proton (δ 3.5–4.0 ppm, exchangeable) .
  • IR Spectroscopy : Peaks at 2550–2600 cm⁻¹ (S-H stretch) and 1650–1700 cm⁻¹ (C=N/C=S vibrations) .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (e.g., C: ~47%, S: ~31%) .
    • Advanced Validation : High-resolution mass spectrometry (HRMS) or X-ray crystallography (if single crystals are obtainable) resolves ambiguities in tautomeric forms .

Q. What are the common chemical reactions and applications of this compound in medicinal chemistry?

  • Reactions :

  • S-Alkylation : Reacts with alkyl/benzyl halides to form thioethers, useful for prodrug design .
  • Oxidation : Forms sulfoxides or sulfones with H₂O₂ or m-CPBA, altering solubility and bioactivity .
    • Applications : Serves as a ligand for metal complexes (e.g., Cu²⁺) with antimicrobial properties or as a precursor for apoptosis-inducing agents in cancer research .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol
Reactant of Route 2
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5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol

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